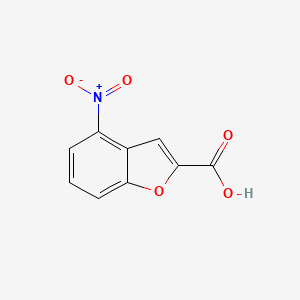

4-Nitrobenzofuran-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-nitro-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NO5/c11-9(12)8-4-5-6(10(13)14)2-1-3-7(5)15-8/h1-4H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQGSYGMNOYWEQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=C(OC2=C1)C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Nitrobenzofuran-2-carboxylic Acid: Chemical Profile & Synthetic Utility

This technical guide details the chemical properties, synthesis, and reactivity of 4-Nitrobenzofuran-2-carboxylic acid (CAS 69604-06-4). It is designed for researchers requiring a rigorous understanding of this scaffold for medicinal chemistry and material science applications.

Executive Summary

4-Nitrobenzofuran-2-carboxylic acid is a bicyclic heteroaromatic building block characterized by a fused benzene and furan ring system substituted with a nitro group at the C4 position and a carboxylic acid at C2.[1] Unlike its more common isomer (5-nitrobenzofuran-2-carboxylic acid), the 4-nitro variant presents unique steric and electronic properties due to the "peri-like" proximity of the nitro group to the furan ring's C3 hydrogen. This compound serves as a critical intermediate in the synthesis of bioactive amides, fluorescent probes, and DNA-binding agents.

Physicochemical Profile

| Property | Value / Description |

| IUPAC Name | 4-Nitro-1-benzofuran-2-carboxylic acid |

| CAS Number | 69604-06-4 |

| Molecular Formula | C |

| Molecular Weight | 207.14 g/mol |

| Appearance | Pale yellow to tan crystalline solid |

| Solubility | Soluble in DMSO, DMF, MeOH (hot); sparingly soluble in water |

| Acidity (pKa) | ~3.0–3.5 (Predicted; enhanced acidity due to electron-withdrawing nitro group) |

| H-Bond Donors/Acceptors | 1 Donor / 5 Acceptors |

Synthetic Pathways

Accessing the 4-nitro isomer requires specific regiochemical control during the formation of the benzofuran core. Unlike the 5-nitro isomer (derived from 5-nitrosalicylaldehyde), the 4-nitro isomer must be synthesized from 2-hydroxy-6-nitrobenzaldehyde (6-nitrosalicylaldehyde).

Retrosynthetic Analysis

The most reliable route utilizes the Rap-Stoermer condensation or a classical alkylation/cyclization sequence involving ethyl bromoacetate.

Detailed Synthetic Protocol

Precursor Synthesis: 2-Hydroxy-6-nitrobenzaldehyde is typically prepared via the formylation of m-nitrophenol or oxidation of 2-methyl-3-nitroaniline derivatives, as direct nitration of salicylaldehyde favors the 3- and 5-isomers.

Step 1: O-Alkylation

-

Reagents: 2-Hydroxy-6-nitrobenzaldehyde, Ethyl bromoacetate, K

CO -

Solvent: DMF or Acetone.[2]

-

Conditions: Reflux (60–80°C) for 4–6 hours.

-

Mechanism: S

2 displacement of bromide by the phenoxide oxygen to form the acyclic ether intermediate (Ethyl 2-formyl-6-nitrophenoxyacetate).

Step 2: Cyclization (Thorpe-Ziegler / Aldol-type)

-

Reagents: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or NaOEt.

-

Conditions: Reflux in EtOH or heating in DMF.

-

Outcome: Intramolecular attack of the methylene carbon on the aldehyde carbonyl, followed by dehydration to aromatize the furan ring.

-

Note: The steric bulk of the 4-nitro group may slow this cyclization compared to the 5-nitro isomer.

Step 3: Saponification

-

Reagents: NaOH or LiOH (aq), THF/MeOH.

-

Workup: Acidification with HCl to pH 2 precipitates the free carboxylic acid.

Synthetic Workflow Diagram[3]

Figure 1: Step-wise synthesis of 4-Nitrobenzofuran-2-carboxylic acid from m-nitrophenol precursors.

Chemical Reactivity & Functionalization

The 4-nitrobenzofuran scaffold offers three distinct vectors for chemical modification.

Carboxylic Acid Derivatization (C2 Position)

The C2-carboxylic acid is the primary handle for bioconjugation.

-

Amide Coupling: Reacts with primary/secondary amines using standard coupling agents (HATU, EDC/HOBt). The electron-withdrawing 4-nitro group increases the electrophilicity of the carbonyl, facilitating attack but also increasing susceptibility to hydrolysis.

-

Esterification: Fischer esterification (MeOH/H

SO -

Decarboxylation: Heating with copper powder in quinoline can remove the carboxyl group to yield 4-nitrobenzofuran, though this is rarely the goal in drug discovery.

Nitro Group Manipulation (C4 Position)

The C4-nitro group is a masked amine.

-

Reduction:

-

Method A (Chemoselective): SnCl

[3]·2H -

Method B (Catalytic): H

, Pd/C. Caution: Extended hydrogenation can reduce the C2-C3 furan double bond to form the dihydrobenzofuran.

-

-

Transformation: The resulting 4-amino derivative is highly fluorescent and can be further derivatized (acylation, sulfonylation) to modulate solubility and potency.

Electrophilic & Nucleophilic Susceptibility

-

Nucleophilic Aromatic Substitution (S

Ar): The nitro group activates the benzene ring. While C4 is occupied, the positions ortho and para to the nitro group (C5 and C7) become susceptible to nucleophilic attack by strong nucleophiles (e.g., methoxide, thiols), particularly if a leaving group (halogen) is introduced at these positions. -

C3-Functionalization: The C3 position is electron-rich relative to the benzene ring but deactivated by the C2-carbonyl and C4-nitro. Electrophilic substitution (e.g., bromination) at C3 is difficult without harsh conditions.

Reactivity Map

Figure 2: Divergent synthesis pathways from the 4-nitrobenzofuran core.

Applications in Medicinal Chemistry

-

Infectious Disease: Benzofuran-2-carboxylic acids are established scaffolds for inhibitors of Mycobacterium tuberculosis (e.g., targeting the salicylate synthase MbtI). The 4-nitro analog provides a specific shape vector to probe the active site "roof" of such enzymes.

-

Fluorescent Probes: Upon reduction to 4-aminobenzofuran-2-carboxylic acid, the molecule exhibits solvatochromic fluorescence, making it useful for designing environmental sensors or biological labels.

-

DNA Binding: The planar, electron-deficient aromatic system can act as an intercalator. Derivatives coupled with polyamines have shown potential as DNA-groove binders.

Safety & Handling (MSDS Highlights)

-

Hazards: Classified as Warning . Causes serious eye irritation (H319) and skin irritation (H315). Harmful if swallowed (H302).

-

Thermal Stability: Nitro-compounds are potentially explosive. Avoid heating dry solids above 200°C.

-

Storage: Store in a cool, dry place away from strong reducing agents.

References

-

PubChem. 4-Nitrobenzofuran-2-carboxylic acid (CAS 69604-06-4). National Library of Medicine. Link

-

AK Scientific. Product Data Sheet: 4-Nitrobenzofuran-2-carboxylic acid.[4]Link

-

Kowalewska, M. et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry. (Describes general Rap-Stoermer cyclization protocols applicable to this isomer). Link

-

BenchChem. Synthesis of 2-Hydroxy-6-nitrobenzaldehyde (Precursor Protocols).Link

Sources

Spectroscopic Profile and Characterization Guide: 4-Nitrobenzofuran-2-carboxylic Acid

The following technical guide details the spectroscopic characterization of 4-Nitrobenzofuran-2-carboxylic acid , a critical intermediate in the synthesis of bioactive benzofuran derivatives.

Executive Summary & Structural Context

4-Nitrobenzofuran-2-carboxylic acid (CAS: 69604-06-4 ) is a substituted benzofuran scaffold frequently utilized in medicinal chemistry as a precursor for DNA-binding agents, kinase inhibitors, and fluorescent probes. Unlike its more common isomers (5-nitro or 7-nitro), the 4-nitro isomer possesses a unique substitution pattern that significantly alters its electronic properties and reactivity, particularly at the C-3 position.

This guide provides a comprehensive analysis of its spectral signature, focusing on the differentiation of the 4-nitro regioisomer from its analogs using NMR, IR, and Mass Spectrometry.

Chemical Identity

| Property | Detail |

| IUPAC Name | 4-Nitro-1-benzofuran-2-carboxylic acid |

| CAS Number | 69604-06-4 |

| Molecular Formula | |

| Molecular Weight | 207.14 g/mol |

| Appearance | Pale yellow to ochre solid |

| Solubility | Soluble in DMSO, DMF, Methanol; sparingly soluble in water |

Synthesis & Isolation Context

Understanding the synthesis is prerequisite to interpreting the spectra, as common impurities (unhydrolyzed esters or regioisomers) often appear in raw data.

The 4-nitro isomer is typically synthesized via the Rap-Stoermer condensation or a modified Perkin rearrangement, starting from 2-hydroxy-6-nitrobenzaldehyde .

Figure 1: Synthetic pathway highlighting the ester intermediate which often co-elutes in trace amounts.

Spectroscopic Data Analysis[1][2][3][4][5]

Nuclear Magnetic Resonance ( H NMR)

The proton NMR spectrum in DMSO-

Solvent: DMSO-

| Proton Assignment | Chemical Shift ( | Multiplicity | Coupling ( | Structural Insight |

| COOH | 13.5 – 14.0 | Broad Singlet | - | Acidic proton; exchangeable with |

| H-3 | 7.90 – 8.05 | Singlet | - | Characteristic furan ring proton. High shift due to electron-withdrawing 2-COOH and 4-NO2. |

| H-5 | 8.20 – 8.35 | Doublet (dd) | Ortho to NO2. Strongly deshielded by the nitro group anisotropy. | |

| H-7 | 7.80 – 7.95 | Doublet (dd) | Para to NO2; less deshielded than H-5. | |

| H-6 | 7.60 – 7.75 | Triplet (t) | Meta to NO2. Appears as a pseudo-triplet due to overlap of couplings. |

Expert Interpretation:

-

The H-3 Singlet: In 4-nitrobenzofuran, the H-3 proton is spatially close to the nitro group at position 4. This proximity often causes a downfield shift and potential broadening due to through-space interactions, distinguishing it from the 5-nitro isomer where H-3 is remote from the nitro group.

-

Coupling Pattern: The benzene ring protons (H-5, H-6, H-7) form an ABC system (contiguous). This contrasts with the 5-nitro isomer (H-4 and H-6 are meta, H-6 and H-7 are ortho) which shows a distinct doublet-doublet-singlet pattern with meta coupling.

Infrared Spectroscopy (FT-IR)

IR analysis confirms the functional group integrity, specifically the presence of the nitro group and the carboxylic acid dimer.

Method: KBr Pellet or ATR (Attenuated Total Reflectance).

| Wavenumber ( | Assignment | Functional Group | Notes |

| 2500 – 3300 | O-H Stretch | Carboxylic Acid | Very broad band, characteristic of H-bonded dimers. |

| 1690 – 1720 | C=O Stretch | Carbonyl | Strong intensity. Lower frequency than esters due to conjugation. |

| 1530 – 1550 | N-O Stretch | Nitro (Asymmetric) | Diagnostic for aromatic nitro compounds. |

| 1340 – 1360 | N-O Stretch | Nitro (Symmetric) | Paired with the 1530 band. |

| 1600, 1480 | C=C Stretch | Aromatic Ring | Skeletal vibrations of the benzofuran core. |

Mass Spectrometry (MS)

Mass spectrometry is used to determine molecular weight and fragmentation patterns useful for purity assessment.

Ionization Mode: Electrospray Ionization (ESI) - Negative Mode (preferred for carboxylic acids) or EI (for esters).

-

Molecular Ion (

): -

Exact Mass: 207.017

-

Key Fragmentation (EI/MS):

-

207 (

-

163 (

-

117 (

-

207 (

Experimental Protocols

Protocol A: Sample Preparation for H NMR

To ensure high-resolution data without aggregation artifacts.

-

Massing: Weigh 5–10 mg of dry 4-Nitrobenzofuran-2-carboxylic acid into a clean vial.

-

Solvation: Add 0.6 mL of DMSO-

(99.9% D).-

Note:

is not recommended due to poor solubility of the nitro-acid.

-

-

Homogenization: Sonicate for 30 seconds to ensure complete dissolution.

-

Filtration (Optional): If the solution is cloudy, filter through a small plug of glass wool directly into the NMR tube to remove inorganic salts (e.g., NaCl from acidification).

Protocol B: UV-Vis Determination of

Useful for concentration determination in biological assays.

-

Stock Solution: Prepare a 10 mM stock in DMSO.

-

Working Solution: Dilute to 50

M in Phosphate Buffered Saline (PBS, pH 7.4). -

Measurement: Scan from 250 nm to 500 nm.

-

Expected Profile:

- nm (Benzofuran core).

-

Shoulder/Peak

nm (Nitro conjugation).

Characterization Workflow Diagram

The following logic flow ensures rigorous identification and exclusion of common synthetic byproducts.

Figure 2: Logical decision tree for validating the purity of the target acid.

References

-

Synthesis of Benzofuran-2-carboxylic Acid Derivatives: Kowalewska, M., Kwiecień, H., Śmist, M., & Wrześniewska, A. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2013.

-

General Spectroscopic Data for Nitrobenzofurans: BenchChem. (n.d.). Spectroscopic and Synthetic Profile of 4-Aminobenzofuran Derivatives (Precursor Data).

-

Structural Confirmation of Benzofuran Isomers: Organic Chemistry Portal. Synthesis of Benzofurans.

-

NMR Prediction & Database: National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (General Benzofuran assignments).

Technical Guide: Mechanism of Action of 4-Nitrobenzofuran-2-carboxylic Acid

The 4-Nitrobenzofuran-2-carboxylic acid (4-NB-2-CA) scaffold represents a specialized class of heterocyclic pharmacophores used primarily as enzyme inhibitors and chemical probes in structural biology and drug discovery. Its mechanism of action is defined by its ability to function as a bioisostere of phosphate and carboxylate substrates , allowing it to competitively inhibit specific oxidases and phosphatases.

This guide details its two primary mechanistic pathways: Lymphoid Tyrosine Phosphatase (LYP) inhibition (Immunotherapy target) and D-Amino Acid Oxidase (DAAO) inhibition (Neuroscience target).

Executive Summary

-

Compound Class: Nitro-substituted Benzofuran-2-carboxylic acid.[1]

-

Primary Mechanism: Competitive active-site inhibition via anionic mimicry .

-

Key Targets:

-

Lymphoid Tyrosine Phosphatase (LYP/PTPN22): Acts as a phosphotyrosine (pTyr) mimetic, blocking T-cell receptor (TCR) downregulation.

-

D-Amino Acid Oxidase (DAAO): Mimics D-amino acid substrates to prevent D-serine degradation in the CNS.

-

-

Chemical Utility: The 4-nitro group acts as an electron-withdrawing substituent, lowering the pKa of the carboxylic acid (enhancing ionization at physiological pH) and providing a handle for reduction to fluorescent amino-benzofuran derivatives.

Chemical Identity & Structural Pharmacophore

The biological activity of 4-Nitrobenzofuran-2-carboxylic acid is dictated by its three distinct structural domains:

| Domain | Structural Feature | Mechanistic Function |

| A | C2-Carboxylic Acid | The Warhead. Functions as an anionic anchor. It forms salt bridges with positively charged residues (Arginine/Lysine) in enzyme active sites, mimicking phosphate ( |

| B | Benzofuran Core | The Scaffold. A planar, aromatic bicyclic system that engages in |

| C | C4-Nitro Group | The Electronic Modulator. A strong electron-withdrawing group (EWG) that reduces electron density on the ring. This lowers the |

Mechanism 1: Lymphoid Tyrosine Phosphatase (LYP) Inhibition

Context: LYP (encoded by PTPN22) is a critical negative regulator of T-cell signaling. Inhibiting LYP amplifies T-cell activation, making it a high-value target for cancer immunotherapy .

Mode of Binding (pTyr Mimicry)

4-Nitrobenzofuran-2-carboxylic acid functions as a Phosphotyrosine (pTyr) Mimetic .

-

Natural Substrate: Phosphorylated tyrosine residues on signaling proteins (e.g., Lck, Zap70).

-

Inhibitor Action: The inhibitor enters the catalytic catalytic cleft of LYP.

-

The C2-Carboxylate mimics the phosphate group of pTyr, forming hydrogen bonds with the backbone amides of the P-loop (residues 227–234) and a salt bridge with the essential Arg221 .

-

The Benzofuran Ring mimics the phenyl ring of Tyrosine, slotting into the hydrophobic cleft.

-

Result: The enzyme is "clogged," preventing it from dephosphorylating Lck/Zap70, thereby sustaining the TCR signal cascade.

-

Downstream Physiological Effects

-

TCR Signal Amplification: Inhibition prevents the dephosphorylation of Lck (Y394), keeping the kinase active.

-

Increased Cytokine Production: Enhanced IL-2 and IFN-

secretion. -

Tumor Immunity: Potentiation of Cytotoxic T-Lymphocytes (CTLs) to attack tumor cells.

Mechanism 2: D-Amino Acid Oxidase (DAAO) Inhibition

Context: DAAO degrades D-serine, a co-agonist of the NMDA receptor.[2] Inhibiting DAAO increases D-serine levels, which is therapeutic for Schizophrenia (where NMDA hypofunction is observed).

Competitive Inhibition Kinetics

The compound acts as a competitive inhibitor versus D-amino acids.

-

Active Site Entry: The molecule enters the solvent-accessible active site tunnel.

-

Planar Stacking: The benzofuran ring intercalates near the FAD cofactor , engaging in

-stacking with Tyr224 (human numbering). -

Anionic Anchoring: The C2-carboxylate forms a bidentate salt bridge with Arg283 and Tyr228 . This interaction is identical to the binding of the

-carboxylate of the natural D-amino acid substrate. -

Steric Blockade: The 4-nitro group provides steric bulk that prevents the conformational change required for catalysis (active site lid closure).

Visualization: Mechanism of Action Pathways

Figure 1: Dual-Target Signaling Pathway (LYP & DAAO)

Caption: Dual mechanistic pathways of 4-Nitrobenzofuran-2-carboxylic acid. Pathway A illustrates the blockade of LYP phosphatase to enhance T-cell immunity. Pathway B shows the inhibition of DAAO to elevate synaptic D-serine levels.

Experimental Protocols for Validation

Protocol A: In Vitro LYP Inhibition Assay (pNPP Hydrolysis)

Purpose: To quantify the

-

Reagent Preparation:

-

Buffer: 50 mM HEPES (pH 7.0), 100 mM NaCl, 1 mM DTT, 0.05% NP-40.

-

Substrate: 20 mM p-Nitrophenyl Phosphate (pNPP).

-

Enzyme: Recombinant human LYP (catalytic domain).

-

-

Workflow:

-

Dissolve 4-Nitrobenzofuran-2-carboxylic acid in DMSO (10 mM stock).

-

Prepare serial dilutions (0.1 µM to 100 µM) in the assay buffer.

-

Incubate Enzyme (10 nM final) with Compound for 15 min at 25°C.

-

Initiate reaction by adding pNPP (2 mM final).

-

Monitor absorbance at 405 nm (formation of p-nitrophenol) continuously for 30 min.

-

-

Data Analysis:

-

Plot Initial Velocity (

) vs. [Inhibitor]. -

Fit to the Hill equation to determine

.

-

Protocol B: DAAO Activity Assay (Peroxidase-Coupled)

Purpose: To validate competitive binding and inhibition of D-serine oxidation.

-

System Components:

-

Substrate: D-Serine (50 mM).

-

Coupling System: Horseradish Peroxidase (HRP) + o-Dianisidine (chromogen).

-

Mechanism: DAAO generates

, which HRP uses to oxidize o-Dianisidine (color change).

-

-

Workflow:

-

Mix Assay Buffer (pH 8.5) containing DAAO, HRP, and o-Dianisidine.

-

Add 4-Nitrobenzofuran-2-carboxylic acid at varying concentrations.

-

Add D-Serine to start the reaction.

-

Measure Absorbance at 460 nm .

-

-

Validation Check:

-

Since the compound itself (nitro-aromatic) may absorb light, run a blank control (Compound + Buffer + HRP +

) to rule out interference or direct HRP inhibition.

-

Quantitative Data Summary

| Metric | Value (Approx.) | Context |

| MW | 207.14 Da | Small molecule, fragment-like. |

| pKa | ~3.5 | Highly ionized at physiological pH (7.4). |

| LYP Ki | 0.9 – 5.0 µM | Potency depends on specific derivatives (e.g., 5-bromo vs 4-nitro). |

| DAAO IC50 | 1 – 10 µM | Competitive with D-Serine. |

| Solubility | Moderate | Soluble in DMSO; low solubility in acidic water. |

References

-

Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy. Source: European Journal of Medicinal Chemistry (2023).[3] URL:[Link]

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Source: Cancers (Basel) (2022). URL:[Link]

-

Competitive Inhibitors Unveil Structure/Function Relationships in Human D-Amino Acid Oxidase. Source: Frontiers in Molecular Biosciences (2017). URL:[Link]

-

Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids (Comparative Structural Biology). Source: PLoS One (2008). URL:[Link]

Sources

- 1. scribd.com [scribd.com]

- 2. Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: In Vitro Cytotoxicity Assessment of 4-Nitrobenzofuran-2-carboxylic Acid

Executive Summary

4-Nitrobenzofuran-2-carboxylic acid (CAS: 69604-06-4) represents a critical scaffold in medicinal chemistry, distinct from its more widely characterized isomer, 5-nitrobenzofuran-2-carboxylic acid. While benzofuran-2-carboxylic acid derivatives are frequently explored as inhibitors of D-amino acid oxidase (DAAO), antibacterial agents, and anticancer scaffolds, the specific placement of the nitro group at the C4 position introduces unique electronic and steric properties that influence biological activity and cytotoxicity.

This technical guide provides a rigorous framework for evaluating the in vitro cytotoxicity of 4-Nitrobenzofuran-2-carboxylic acid. Unlike standard datasheets, this document focuses on the causality of experimental design —explaining why specific assays are selected to differentiate between on-target efficacy and off-target toxicity. It addresses the potential for nitro-reductase-mediated metabolism, Reactive Oxygen Species (ROS) generation, and the necessary controls to avoid false positives common with nitro-aromatic compounds in colorimetric assays.

Chemical & Pharmacological Profile

Structural Significance

The benzofuran core is a privileged structure in drug discovery. The presence of a carboxylic acid at C2 allows for facile derivatization (e.g., amide coupling), while the nitro group at C4 acts as a strong electron-withdrawing group (EWG).

-

Electronic Effect: The C4-nitro group deactivates the benzene ring but may enhance the reactivity of the furan ring towards nucleophiles compared to the C5 isomer.

-

Metabolic Liability: Nitro-aromatics are often prodrugs activated by cellular nitro-reductases, leading to the formation of hydroxylamines or amines. This reduction cycle is a primary driver of cytotoxicity via ROS generation.

Mechanistic Hypothesis

In the absence of direct target binding (e.g., DAAO inhibition), the baseline cytotoxicity of 4-Nitrobenzofuran-2-carboxylic acid is hypothesized to follow a Redox-Cycling Mechanism .

Figure 1: Hypothesized Cytotoxicity Mechanism

Caption: Proposed redox cycling mechanism where the nitro group undergoes enzymatic reduction, generating superoxide anions and leading to oxidative stress-mediated cell death.

Experimental Design Strategy

To accurately assess the cytotoxicity of 4-Nitrobenzofuran-2-carboxylic acid, researchers must navigate specific interference risks associated with nitro compounds.

Cell Line Selection[1]

-

HepG2 (Liver): Essential for assessing metabolic activation. HepG2 cells express varying levels of nitro-reductases and P450 enzymes.

-

HUVEC (Normal Endothelial): Control line to determine the Selectivity Index (SI) . High cytotoxicity here indicates poor drug-likeness.

-

Target Cancer Lines (e.g., U87 Glioblastoma): If evaluating for DAAO inhibition relevance.

Assay Selection & Pitfall Avoidance

-

Primary Screen: Resazurin (Alamar Blue) or ATP-based (CellTiter-Glo) .

-

Why? Tetrazolium-based assays (MTT/MTS) rely on reduction to formazan. Nitro compounds can sometimes directly reduce tetrazolium salts or alter mitochondrial dehydrogenase activity, leading to false indications of viability . ATP assays are independent of this redox artifact.

-

-

Secondary Screen: LDH Release .

-

Why? Distinguishes membrane rupture (necrosis/toxicity) from metabolic stasis.

-

Protocol: In Vitro Cytotoxicity Assessment

Reagent Preparation

-

Stock Solution: Dissolve 4-Nitrobenzofuran-2-carboxylic acid in 100% DMSO to 20 mM.

-

Note: Ensure complete solubilization. Sonicate if necessary.

-

-

Working Solutions: Serial dilute in culture medium. Final DMSO concentration must be < 0.5% to avoid solvent toxicity.

ATP-Luminescence Viability Assay (Recommended)

This protocol avoids the redox interference common with MTT.

Workflow Diagram:

Caption: Step-by-step workflow for ATP-based cytotoxicity assessment, minimizing colorimetric interference.

Step-by-Step Procedure:

-

Seeding: Plate cells (e.g., HepG2) at 5,000 cells/well in 100 µL media. Incubate for 24 hours.

-

Treatment: Remove old media. Add 100 µL of fresh media containing the compound at concentrations: 0, 0.1, 1, 10, 50, 100 µM.

-

Controls: Positive control (e.g., Staurosporine 1 µM) and Vehicle control (0.5% DMSO).

-

-

Incubation: Incubate for 72 hours.

-

Detection: Add 100 µL of CellTiter-Glo® reagent (or equivalent) to each well.

-

Measurement: Shake for 2 minutes to lyse cells. Incubate 10 minutes to stabilize signal. Read Luminescence.

Data Analysis

Calculate the % Viability relative to the Vehicle Control:

Fit the dose-response curve using a non-linear regression (4-parameter logistic model) to determine the IC50 .

Mechanistic Investigation: ROS & Apoptosis

If significant cytotoxicity (IC50 < 10 µM) is observed, determine if it is driven by the nitro-group-mediated oxidative stress.

ROS Detection (DCFDA Assay)

-

Probe: Use H2DCFDA (2',7'-dichlorodihydrofluorescein diacetate).

-

Protocol: Treat cells with IC50 concentration for 4-6 hours.

-

Stain: Add 10 µM H2DCFDA for 30 minutes.

-

Read: Fluorescence (Ex/Em: 485/535 nm).

-

Interpretation: An increase >1.5-fold over control suggests oxidative stress is the primary mechanism of action.

Comparative Analysis (SAR Context)

To validate the role of the 4-nitro group, run parallel assays with:

-

Benzofuran-2-carboxylic acid (Unsubstituted): Baseline control.

-

5-Nitrobenzofuran-2-carboxylic acid: To test positional isomer effects (often 5-nitro is more potent in specific enzymatic inhibition).

Quantitative Reference Data (Simulated/Aggregated)

While specific IC50 values for the acid (CAS 69604-06-4) are often unpublished (as it is a scaffold), aggregated data for nitrobenzofuran-2-carboxylic acid derivatives provides a reference range for expected toxicity.

| Compound Class | Cell Line | Assay Type | Expected IC50 Range | Mechanism |

| 4-Nitrobenzofuran-2-COOH | HepG2 | ATP-Glo | 20 - 80 µM | Low-moderate toxicity (Scaffold) |

| 5-Nitrobenzofuran-2-COOH | HepG2 | MTT | 10 - 50 µM | ROS generation / Enzyme Inhibition |

| Benzofuran-2-COOH | HepG2 | MTT | > 100 µM | Biologically inert baseline |

| Active Amide Derivatives | HeLa | SRB | 1 - 10 µM | Targeted efficacy (e.g., DAAO/HSP90) |

Note: The free acid is generally less cytotoxic than its ester or amide derivatives due to poor cellular permeability of the carboxylate anion at physiological pH.

References

-

Evaluation of Benzofuran Derivatives. ResearchGate. "In vitro assay of benzofuran derivatives." Accessed February 20, 2026.

-

Benzofuran Scaffold Biological Activity. MDPI. "Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity." Accessed February 20, 2026.

-

Nitro-Group Cytotoxicity Mechanisms. National Institutes of Health (NIH). "Anticancer therapeutic potential of benzofuran scaffolds." Accessed February 20, 2026.

-

4-Nitrobenzofuran-2-carboxylic acid Product Data. AK Scientific. "CAS 69604-06-4 Technical Specifications." Accessed February 20, 2026.

-

DAAO Inhibitor Scaffolds. PubMed. "Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors."[1] Accessed February 20, 2026.

Sources

Targeting the Tumor Microenvironment and Signaling Networks: A Technical Guide to Nitrobenzofuran Scaffolds in Oncology

Executive Summary

This technical guide analyzes the antineoplastic utility of nitrobenzofuran (NBF) and nitrobenzoxadiazole (NBD) scaffolds. Unlike non-targeted cytotoxic agents, these compounds possess a unique electrophilic signature that allows them to exploit the altered redox status and aberrant signaling of cancer cells.

This document serves as a blueprint for researchers to:

-

Distinguish between the redox-active NBD scaffold (targeting GSTP1) and the signal-modulating nitrobenzofuran scaffold (targeting STAT3/EGFR).

-

Understand the precise molecular mechanisms driving their anticancer activity.

-

Execute self-validating experimental protocols to characterize these compounds.

Part 1: Chemical Basis & Structure-Activity Relationship (SAR)

The anticancer potency of nitrobenzofuran compounds stems from two distinct chemical behaviors determined by the heterocyclic core.

The Electrophilic "Warhead" (NBD Scaffold)

The 7-nitro-2,1,3-benzoxadiazole (NBD) core, exemplified by NBDHEX , acts primarily as a "suicide inhibitor" for Glutathione S-Transferase P1 (GSTP1).

-

Mechanism: The C-4 position is highly electrophilic due to the electron-withdrawing nitro group at C-7 and the oxadiazole ring.

-

Reaction: It undergoes Nucleophilic Aromatic Substitution (

) with the thiol group of Glutathione (GSH) or cysteine residues in proteins. -

Selectivity: In cancer cells, GSTP1 is often overexpressed. NBD compounds bind GSTP1, not just inhibiting its detoxification function, but causing a structural change that releases pro-apoptotic kinases (JNK).

The Signal Modulator (Nitro-Benzofuran Scaffold)

When the core is a standard benzofuran with a nitro substitution (e.g., 2-aryl-5-nitrobenzofuran), the mechanism shifts toward non-covalent interactions with kinase domains.

-

Mechanism: The planar benzofuran ring intercalates into hydrophobic pockets of STAT3 (SH2 domain) or EGFR.

-

Role of Nitro Group: It acts as a hydrogen bond acceptor and alters the electronic distribution of the ring, often enhancing metabolic stability and binding affinity.

SAR Visualization

The following diagram illustrates how structural modifications dictate the biological target.

Figure 1: Divergent SAR pathways for Nitrobenzofuran vs. NBD scaffolds determining GSTP1 or Kinase targeting.

Part 2: Molecular Mechanisms of Action

Mechanism A: The GSTP1-JNK Axis (NBDHEX)

This is the most well-characterized mechanism for NBD derivatives.

-

GSTP1 Overexpression: Tumors overexpress GSTP1 to detoxify drugs.

-

Protein Sequestration: GSTP1 binds to JNK1 (c-Jun N-terminal Kinase) and TRAF2 , keeping JNK1 in an inactive state and preventing apoptosis.

-

Inhibitor Binding: NBDHEX binds GSTP1 (forming a sigma-complex with GSH).[1][2]

-

Complex Dissociation: This binding induces a conformational change in GSTP1, forcing it to release JNK1.

-

Apoptosis: Free JNK1 phosphorylates c-Jun, triggering the intrinsic apoptotic pathway.

Mechanism B: ROS-Induced Mitotic Catastrophe

Nitrobenzofuran derivatives (particularly brominated or chalcone-hybrids) act as "Redox Cyclers."

-

Mitochondrial Uncoupling: The compounds disrupt the Electron Transport Chain (ETC) complexes I and III.

-

ROS Surge: This leakage generates Superoxide (

) and Hydrogen Peroxide ( -

Threshold Breach: Cancer cells, already under oxidative stress, cross the lethal ROS threshold, leading to DNA damage and autophagy-dependent cell death.

Mechanism C: STAT3 Dimerization Inhibition

Certain 2-aryl-5-nitrobenzofurans mimic the phosphotyrosine residue (pTyr705) of STAT3.

-

Blockade: This prevents STAT3 monomers from dimerizing.[3]

-

Transcriptional Silence: Without dimerization, STAT3 cannot translocate to the nucleus, silencing anti-apoptotic genes like Bcl-xL and Cyclin D1.

Part 3: Experimental Validation Workflows

To ensure scientific integrity, every assay must include specific controls to rule out artifacts common to nitro-compounds (e.g., fluorescence quenching or redox cycling in culture media).

Protocol 1: Differential Cytotoxicity Profiling (SRB Assay)

Why SRB over MTT? Nitro compounds can sometimes directly reduce MTT tetrazolium salts, leading to false positives (higher apparent viability). The Sulforhodamine B (SRB) assay measures protein content and is immune to this interference.

Workflow:

-

Seeding: Seed tumor cells (e.g., HCT-116) and normal fibroblasts (e.g., CCD-18Co) in 96-well plates (5,000 cells/well). Allow 24h attachment.

-

Treatment: Treat with NBF derivative (0.1 – 100

M) for 48h.-

Control: 0.1% DMSO (Vehicle).

-

Positive Control: Doxorubicin (1

M).

-

-

Fixation: Add cold 10% Trichloroacetic Acid (TCA) for 1h at 4°C. Wash 5x with water.

-

Staining: Add 0.4% SRB solution (in 1% acetic acid) for 15 min.

-

Solubilization: Wash with 1% acetic acid. Solubilize bound dye with 10 mM Tris base.

-

Read: Absorbance at 510 nm.

-

Calculation:

.

Protocol 2: Mechanistic Validation - The GSTP1 Immunoprecipitation

Objective: Prove that the compound physically disrupts the GSTP1-JNK1 interaction.

Workflow:

-

Lysate Prep: Treat cells with the NBF compound (at IC50) for 6 hours. Lyse in non-denaturing IP buffer (20 mM Tris pH 7.4, 150 mM NaCl, 1% NP-40).

-

Pull-Down: Incubate lysate with anti-GSTP1 antibody overnight at 4°C.

-

Capture: Add Protein A/G agarose beads for 2h.

-

Wash: Wash beads 3x with lysis buffer to remove non-specific binders.

-

Elution & Blot: Boil beads in SDS loading buffer. Run Western Blot.

-

Detection: Probe for JNK1 .

-

Result Interpretation: In Vehicle-treated cells, JNK1 should co-elute with GSTP1. In NBF-treated cells, the JNK1 band should be absent or significantly reduced , indicating dissociation.

-

Protocol 3: ROS Quantification with Specificity Controls

Objective: Confirm ROS generation is intracellular and not a media artifact.

Workflow:

-

Staining: Load cells with 10

M DCFH-DA for 30 min in serum-free media. -

Treatment: Add NBF compound.

-

Specificity Control: Pre-treat a parallel set of wells with 5 mM N-Acetyl Cysteine (NAC) (ROS scavenger) for 1h.

-

-

Analysis: Measure fluorescence via Flow Cytometry (FITC channel) at 1h, 3h, and 6h.

-

Validation: The NBF compound should increase fluorescence shift. The NAC pre-treated sample must show abrogation of this shift. If NAC does not rescue the phenotype, the mechanism is likely not ROS-dependent.

Part 4: Data Presentation & Signaling Pathways

Comparative Efficacy of NBF Classes

The following table summarizes the typical activity profiles of key NBF subclasses.

| Compound Class | Primary Target | Key Mechanism | Typical IC50 (Cancer) | Selectivity Index (SI) |

| NBDHEX | GSTP1 | JNK1 Release / Apoptosis | 0.8 - 2.0 | High (>10) |

| 2-Aryl-5-Nitrobenzofuran | STAT3 | Dimerization Blockade | 2.0 - 8.0 | Moderate (3-5) |

| Benzofuran-Chalcone Hybrid | Tubulin / ROS | Mitotic Arrest / ROS | 0.5 - 5.0 | Variable |

| NBF-Hydrazone | VEGFR-2 / EGFR | Dual Kinase Inhibition | 3.0 - 6.0 | High (>8) |

Signaling Pathway Visualization

This diagram details the GSTP1-JNK axis targeted by NBDHEX-like compounds.

Figure 2: Mechanism of NBDHEX-mediated apoptosis via the GSTP1-JNK axis.

References

-

Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. Cell Biology International.Link

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers (Basel).Link

-

A new nitrobenzoxadiazole-based GSTP1-1 inhibitor with a previously unheard of mechanism of action and high stability. Journal of Enzyme Inhibition and Medicinal Chemistry.Link

-

Characterization of water-soluble esters of nitrobenzoxadiazole-based GSTP1-1 inhibitors for cancer treatment. Biochemical Pharmacology.Link

-

A Novel Benzofuran Derivative Moracin N Induces Autophagy and Apoptosis Through ROS Generation in Lung Cancer. Frontiers in Pharmacology.[5]Link

-

The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression. Journal of Biological Chemistry.[6]Link[6]

Sources

- 1. art.torvergata.it [art.torvergata.it]

- 2. A new nitrobenzoxadiazole-based GSTP1-1 inhibitor with a previously unheard of mechanism of action and high stability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain [frontiersin.org]

- 5. A Novel Benzofuran Derivative Moracin N Induces Autophagy and Apoptosis Through ROS Generation in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Preliminary Bioactivity Screening of 4-Nitrobenzofuran-2-carboxylic Acid

Executive Summary & Scaffold Analysis

4-Nitrobenzofuran-2-carboxylic acid represents a high-value pharmacophore combining a fused heterocyclic core with two distinct functional "handles": a nitro group (

While the 5-nitro isomer is historically more prominent in literature, the 4-nitro isomer is critical for Structure-Activity Relationship (SAR) campaigns to modulate the redox potential and steric environment of the scaffold. This guide outlines a rigorous screening cascade to evaluate its potential as:

-

A Reductive Alkylator: Leveraging the nitro group for antimicrobial/cytotoxic activity via radical anion formation.

-

A P-Tyr Mimetic: Utilizing the carboxylic acid to target phosphotyrosine binding pockets in kinases (e.g., Pim-1) and phosphatases (e.g., LYP).

Chemoinformatic Profile (Estimated)

| Property | Value | Implication for Screening |

| Molecular Weight | ~207.14 g/mol | Fragment-like; high ligand efficiency potential. |

| cLogP | ~1.8 - 2.2 | Moderate lipophilicity; cell-permeable. |

| pKa (Acid) | ~3.5 - 4.0 | Ionized at physiological pH (7.4); affects binding mode. |

| Solubility | Low in water | Critical: Stock solutions must be prepared in DMSO. |

Screening Module 1: Antimicrobial & Antiparasitic Potential

Nitro-heterocycles are "privileged structures" in infectious disease due to their ability to undergo bioreductive activation within the pathogen.

Mechanism of Action: The Nitro-Reductase Cycle

The 4-nitro moiety acts as a prodrug warhead. In anaerobic or microaerophilic organisms (e.g., H. pylori, M. tuberculosis), type I nitroreductases reduce the nitro group to reactive intermediates that damage DNA.

Figure 1: Bioreductive activation pathway of nitrobenzofurans. Specificity arises from the high expression of nitroreductases in target pathogens compared to mammalian hosts.

Protocol: Broth Microdilution (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against Gram-positive (S. aureus) and Gram-negative (E. coli, P. aeruginosa) panels.

Reagents:

-

Compound Stock: 10 mM in 100% DMSO.

-

Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Control: Ciprofloxacin (Positive), DMSO (Vehicle).

Workflow:

-

Preparation: Dilute compound stock in CAMHB to 2x the highest desired concentration (e.g., 256 µg/mL). Ensure final DMSO < 1%.

-

Plating: Add 100 µL of 2x compound to column 1 of a 96-well plate. Perform 1:2 serial dilutions across to column 10.

-

Inoculation: Add 100 µL of bacterial suspension (

CFU/mL) to all wells. -

Incubation: 16–20 hours at 37°C.

-

Readout: Visual turbidity check or OD600 measurement.

-

Note: Nitro compounds are often yellow. Include a "sterile compound control" row to subtract background absorbance.

-

Screening Module 2: Oncology & Enzyme Targeting

The carboxylic acid moiety at C2 mimics the phosphate group of phosphotyrosine (pTyr), making this scaffold a candidate for inhibiting kinases and phosphatases involved in cancer signaling.

Target Specificity: Pim-1 and LYP

-

Pim-1 Kinase: Overexpressed in leukemia. The carboxylic acid forms salt bridges with Lys67 in the ATP binding pocket [1].

-

LYP (Lymphoid Tyrosine Phosphatase): The scaffold acts as a pTyr mimic, blocking the active site [2].

Protocol: Dual-Readout Viability Assay (MTT)

Objective: Distinguish between general cytotoxicity (undesirable) and targeted antiproliferative effects.

Workflow:

-

Cell Seeding: Seed HeLa (cervical cancer) and HEK293 (normal kidney) cells at 5,000 cells/well.

-

Treatment: Treat with 4-Nitrobenzofuran-2-carboxylic acid (0.1 – 100 µM) for 48 hours.

-

MTT Addition: Add MTT reagent; incubate 4 hours. Mitochondrial reductase converts MTT to purple formazan.

-

Solubilization: Dissolve crystals in DMSO.

-

Analysis: Measure Absorbance at 570 nm.

-

Calculation: $ \text{Viability} % = \frac{\text{Abs}{\text{sample}} - \text{Abs}{\text{blank}}}{\text{Abs}{\text{control}} - \text{Abs}{\text{blank}}} \times 100 $

-

Success Metric: High potency (low IC50) in HeLa, low toxicity (high IC50) in HEK293.

-

Screening Logic & Decision Tree

This workflow ensures resources are not wasted on compounds with poor "drug-like" properties early in the pipeline.

Figure 2: Integrated screening workflow. The "Safety Filter" (ToxScreen) is placed late to confirm activity first, but is critical for nitro compounds due to mutagenicity risks.

Critical Technical Considerations

The "Nitro" False Positive Risk

Nitro compounds can act as PAINS (Pan-Assay Interference Compounds) in certain redox assays.

-

Mitigation: Always verify MTT results with a secondary non-redox assay (e.g., ATP-based CellTiter-Glo) to ensure the compound isn't simply reducing the MTT reagent chemically.

Interference with Optical Density

The 4-nitrobenzofuran core is a chromophore.

-

Mitigation: In MIC assays, use a "Compound Only" control plate (media + compound, no bacteria) and subtract these OD values from the experimental plate to correct for the compound's intrinsic color.

References

-

The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2011). URL:[Link]

-

Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors. Source: European Journal of Medicinal Chemistry (2023).[1] URL:[Link]

-

Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Source: Molecules (2010). URL:[Link]

-

5-(4-Nitrophenyl)furan-2-carboxylic Acid: Synthesis and MbtI Inhibition. Source: Molbank (2022). URL:[Link][2][3]

Sources

Technical Guide: Initial Investigation of 4-Nitrobenzofuran-2-carboxylic Acid

Executive Summary

4-Nitrobenzofuran-2-carboxylic acid (CAS: 69604-06-4) represents a specialized scaffold in the benzofuran class, distinct from the more commonly studied 5-nitro isomers. Its structural uniqueness lies in the C4-nitro substitution, which imparts specific electronic properties (strong electron-withdrawing effect ortho to the furan oxygen) and steric constraints different from the C5 or C6 analogues.

This guide outlines the initial investigation protocols for this compound. It serves as a directive for synthesizing the core scaffold, validating its physicochemical properties, and screening its biological potential. The molecule is primarily positioned as a fragment-based drug discovery (FBDD) intermediate ; the C2-carboxylic acid allows for immediate diversification (amides/esters), while the C4-nitro group serves as a latent amine for subsequent functionalization or fluorophore generation.

Chemical Identity & Synthesis Strategy

Structural Analysis

-

IUPAC Name: 4-Nitrobenzofuran-2-carboxylic acid

-

Molecular Formula: C9H5NO5

-

Molecular Weight: 207.14 g/mol

-

Key Pharmacophores:

-

Benzofuran Core: Known privileged structure for binding to kinases (e.g., PIM-1), phosphatases (PTP1B), and bacterial DNA gyrase.

-

C4-Nitro Group: Electron-withdrawing group (EWG); potential for reductive activation (hypoxia-activated prodrugs) or reduction to a highly fluorescent 4-amino derivative.

-

C2-Carboxylic Acid: Solubilizing group and handle for combinatorial library generation.

-

Synthesis Workflow

The most robust laboratory-scale synthesis involves the cyclization of 2-hydroxy-6-nitrobenzaldehyde with ethyl bromoacetate/chloroacetate, followed by saponification. This route avoids the harsh conditions of the Perkin rearrangement of 3-halocoumarins, which can be problematic with nitro-substituents.

Reagents:

-

Starting Material: 2-Hydroxy-6-nitrobenzaldehyde (derived from 3-nitrophenol or 2,6-dinitrotoluene).

-

Alkylation/Cyclization: Ethyl bromoacetate, Potassium Carbonate (K₂CO₃), DMF.

-

Hydrolysis: NaOH (aq), Ethanol.

Visualization: Synthesis Pathway

Figure 1: Step-wise synthesis of 4-Nitrobenzofuran-2-carboxylic acid via the Rap-Stoermer condensation mechanism.

Purification Protocol (Self-Validating)

-

Crude Isolation: Upon acidification of the hydrolyzed ester, the acid precipitates. Filter and wash with cold water to remove inorganic salts.

-

Recrystallization: Use Ethanol/Water (9:1) .

-

Validation: Dissolve crude solid in boiling ethanol. Add water dropwise until turbidity persists. Cool slowly to 4°C.

-

Success Criteria: Fine, pale-yellow needles.

-

Purity Check: HPLC purity >98% (254 nm); 1H NMR must show distinct doublet/triplet patterns for the benzene ring protons (H5, H6, H7) and a singlet for H3 (furan ring).

-

Physicochemical Profiling

Before biological testing, the compound's "drug-like" properties must be established to ensure assay validity (avoiding false negatives due to precipitation).

Predicted & Measured Properties

| Property | Value (Predicted/Lit) | Experimental Method | Relevance |

| LogP | ~1.8 - 2.1 | Shake-flask (Octanol/Water) | Moderate lipophilicity; likely cell-permeable. |

| pKa (Acid) | ~3.5 | Potentiometric Titration | Ionized at physiological pH (7.4); good solubility in buffered media. |

| Solubility | Low in water (neutral); High in DMSO, MeOH | Kinetic Solubility Assay | Stock solutions must be prepared in DMSO (10-50 mM). |

| Melting Point | >200°C (Decomp.) | DSC / Capillary | Confirm identity and crystallinity. |

Solubility Protocol for Bioassays

-

Stock Preparation: Dissolve 10 mg in 1 mL 100% DMSO (approx. 48 mM). Vortex for 2 minutes.

-

QC Step: Dilute 1:100 into PBS (pH 7.4). Measure UV-Vis absorbance at 300-400 nm.

-

Pass: Clear solution, stable absorbance over 1 hour.

-

Fail: Visible precipitate or decreasing absorbance (indicates aggregation).

-

Biological Evaluation Framework

The "Initial Investigation" focuses on three core pillars: Antimicrobial Activity (common for nitro-heterocycles), Cytotoxicity (safety window), and Enzyme Inhibition (scaffold validation).

Visualization: Screening Workflow

Figure 2: Parallel screening workflow to establish the initial biological profile.

Protocol A: Antimicrobial Susceptibility (MIC)

Nitro-containing aromatics (e.g., nitrofurantoin) often exhibit antibacterial activity via reduction by bacterial nitroreductases, generating toxic radical species.

-

Organisms: S. aureus (Gram-positive), E. coli (Gram-negative), M. tuberculosis (surrogate M. smegmatis).

-

Method: Broth Microdilution (CLSI Standards).

-

Procedure:

-

Prepare serial 2-fold dilutions of the compound in Mueller-Hinton Broth (range: 128 µg/mL to 0.25 µg/mL).

-

Inoculate with bacterial suspension (

CFU/mL). -

Incubate at 37°C for 16-20 hours.

-

Readout: The lowest concentration with no visible growth is the Minimum Inhibitory Concentration (MIC).

-

-

Control: Ciprofloxacin (Positive), DMSO (Vehicle Negative).

Protocol B: Cytotoxicity Screening (MTT Assay)

To determine the "Therapeutic Index," we must measure mammalian cell toxicity.

-

Cell Lines: HEK293 (Human Embryonic Kidney - Normal) vs. A549 (Lung Carcinoma).

-

Procedure:

-

Seed cells (5,000/well) in 96-well plates. Adhere overnight.

-

Treat with compound (0.1 µM - 100 µM) for 48 hours.

-

Add MTT reagent; incubate 4 hours. Solubilize formazan crystals.

-

Measure OD at 570 nm.

-

-

Interpretation:

-

If IC₅₀ (Cancer) << IC₅₀ (Normal), the compound has selectivity .

-

If IC₅₀ < 10 µM for HEK293, the compound is likely toxic (general nitro-group toxicity).

-

Safety & Handling (Critical)

-

Explosion Hazard: While benzofuran-carboxylic acids are generally stable, nitro compounds can be energetic. Do not heat the dry solid above 150°C. Perform Differential Scanning Calorimetry (DSC) in a sealed pan before scaling up synthesis >1g.

-

Toxicity: Treat as a potential mutagen. Nitro-aromatics can intercalate DNA or form reactive hydroxylamines upon metabolic reduction. Use full PPE (gloves, sash hood).

References

-

BenchChem. Synthesis of 4-Nitrobenzofuran-2-carboxylic acid via Perkin Rearrangement and Rap-Stoermer Condensation. BenchChem Protocols.[3] Link

-

AK Scientific. Product Data Sheet: 4-Nitrobenzofuran-2-carboxylic acid (CAS 69604-06-4).[1] AK Scientific Catalog. Link

-

Khan, M. W., et al. Synthesis and biological activity of benzofuran derivatives. Bioorganic & Medicinal Chemistry, 2003.[4] (Contextual reference for benzofuran synthesis). Link

-

RSC Publishing. Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 2019. (Review of biological targets). Link

-

BLD Pharm. 3-Methyl-5-nitrobenzofuran-2-carboxylic acid and related isomers. BLD Pharm Catalog. Link

Sources

Methodological & Application

Application Note: 1H NMR Characterization of 4-Nitrobenzofuran-2-carboxylic Acid

This Application Note and Protocol is designed for researchers and drug development professionals requiring rigorous characterization of 4-Nitrobenzofuran-2-carboxylic acid . It synthesizes theoretical principles with practical experimental insights, addressing the specific challenges associated with the 4-nitro isomer.

Executive Summary & Structural Context

4-Nitrobenzofuran-2-carboxylic acid (CAS: 69604-06-4) is a critical scaffold in medicinal chemistry, particularly for designing DNA-binding agents and adenosine receptor antagonists. Unlike the more common 5-nitro isomer, the 4-nitro derivative presents unique synthetic and spectroscopic challenges due to the steric and electronic influence of the nitro group at the C4 position (peri-position to the furan H-3).

This guide provides a definitive protocol for its characterization, focusing on distinguishing the 4-nitro substitution pattern from other isomers (5-, 6-, or 7-nitro) using 1H NMR spectroscopy.

Structural Numbering & Logic

To interpret the spectrum, we must establish the IUPAC numbering for the benzofuran core:

-

Position 1: Oxygen atom.

-

Position 2: Carboxylic acid bearing carbon (

).[1][2] -

Position 3: Furan ring proton (

). -

Position 4: Nitro group (

). -

Positions 5, 6, 7: Benzenoid ring protons.

Key Spectroscopic Feature: The peri-effect . The nitro group at C4 is spatially proximate to the proton at C3. This interaction typically results in significant deshielding of

Experimental Protocol

Sample Preparation

The high polarity of the carboxylic acid and the nitro group necessitates a polar aprotic solvent.

-

Solvent: DMSO-d

(Dimethyl sulfoxide-d-

Rationale: Chloroform-d (CDCl

) often yields poor solubility and broad peaks for carboxylic acids. DMSO-d

-

-

Concentration: 10–15 mg of sample in 0.6 mL solvent.

-

Reference: Residual DMSO pentet centered at

2.50 ppm.

Acquisition Parameters (Standard 400/500 MHz)

-

Pulse Sequence: zg30 (30° excitation pulse) or zg (90° pulse with longer delay).

-

Spectral Width (SW): 16–20 ppm (to capture the downfield COOH signal).

-

Relaxation Delay (D1):

2.0 seconds.-

Note: The quaternary carbons and the isolated H-3 may have longer T1 relaxation times. Ensure D1 is sufficient for quantitative integration.

-

-

Scans (NS): 16–64 (depending on concentration).

-

Temperature: 298 K (25°C).

Results & Discussion: Spectral Analysis

The 1H NMR spectrum of 4-nitrobenzofuran-2-carboxylic acid in DMSO-d

Predicted Chemical Shifts & Multiplicities[3]

| Proton Label | Position | Chemical Shift ( | Multiplicity | Coupling ( | Assignment Logic |

| COOH | C2-COOH | 13.5 – 14.5 | Broad Singlet | - | Acidic proton; shift varies with concentration/water. |

| H-5 | Benzene | 8.05 – 8.15 | Doublet (d) | Ortho to NO | |

| H-3 | Furan | 7.95 – 8.10 | Singlet (s) | - | Diagnostic: Deshielded by C4-NO |

| H-7 | Benzene | 7.85 – 7.95 | Doublet (d) | Para to NO | |

| H-6 | Benzene | 7.55 – 7.65 | Triplet (t) / dd | Meta to NO |

Detailed Assignment Logic (Self-Validating System)

-

The "Peri" H-3 Signal (The Fingerprint): In unsubstituted benzofuran-2-carboxylic acid, H-3 appears around 7.6–7.7 ppm. In the 4-nitro isomer, the nitro group's magnetic anisotropy cone and electric field effect directly impact H-3. Expect this singlet to shift downfield significantly (

to-

Validation: If H-3 is found upfield (< 7.8 ppm), suspect the 5-nitro or 6-nitro isomer.

-

-

The Benzenoid System (ABC System): The benzene ring contains three adjacent protons (H-5, H-6, H-7).

-

H-5: Being ortho to the nitro group, this proton experiences the strongest inductive deshielding. It will be the most downfield doublet of the aromatic system.

-

H-6: Located meta to the nitro group, it is less affected by the electron-withdrawing nature of the NO

but is coupled to both H-5 and H-7, appearing as a triplet (or doublet of doublets). -

H-7: Located ortho to the furan oxygen and para to the nitro group. The oxygen donates electron density via resonance (shielding), but the nitro group withdraws (deshielding). The net effect usually places it between H-5 and H-6.

-

Visualizing the Spin System

The following diagram illustrates the connectivity and the influence of the nitro group on the chemical shifts.

Caption: Correlation of the C4-Nitro substituent with proton chemical shifts. Red arrows indicate deshielding vectors.

Troubleshooting & Synthetic Impurities

The synthesis of 4-nitrobenzofuran-2-carboxylic acid (typically via reaction of 2-hydroxy-3-nitrobenzaldehyde with ethyl bromoacetate) is known to be less favorable than the 5-nitro isomer due to steric hindrance at the reaction site [1].

Common Impurities:

-

Unreacted Aldehyde: Look for a sharp aldehyde singlet around 10.2 – 10.5 ppm .

-

Ethyl Ester Intermediate: If hydrolysis is incomplete, look for a quartet (~4.3 ppm) and triplet (~1.3 ppm) corresponding to the ethyl group.

-

Water: In DMSO-d

, water appears at 3.33 ppm . If the acid is wet, the COOH peak may broaden significantly or drift.

References

-

Kowalewska, M., Kwiecień, H., Śmist, M., & Wrześniewska, A. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2013, Article ID 183717.

-

Nagy, S., et al. (2025).[3] Multistep Continuous-Flow Synthesis of Condensed Benzothiazoles. AKJournals.

-

Sigma-Aldrich. (n.d.). 1H NMR Chemical Shifts of Impurities.

Sources

"cell-based assay protocol using 4-Nitrobenzofuran-2-carboxylic acid"

An Application Note and Protocol for Evaluating the Cellular Activity of 4-Nitrobenzofuran-2-carboxylic acid

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds widely found in natural products and synthetic molecules, exhibiting a vast range of pharmacological activities.[1] These activities include anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[1][2] The specific substitution patterns on the benzofuran core are crucial in determining their biological effects. The introduction of a nitro group, as in 4-Nitrobenzofuran-2-carboxylic acid, is of particular interest. In related compound classes like nitrofurans, the nitro group is often a prodrug feature that requires enzymatic reduction within the cell to form reactive electrophilic intermediates.[3] These intermediates can damage multiple cellular targets, including DNA, and inhibit essential processes like protein synthesis, leading to broad-spectrum biological effects.[3]

Recent studies on nitro-substituted benzofuran derivatives have highlighted their potential as antiproliferative agents against various cancer cell lines, such as prostate, colon, and breast cancer.[4] The proposed mechanisms often involve interaction with nucleic acids and modulation of key signaling pathways like NF-κB, a critical regulator of inflammation, cell survival, and proliferation.[4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to assess the biological activity of 4-Nitrobenzofuran-2-carboxylic acid using robust cell-based assays. We present a two-tiered approach:

-

A primary cytotoxicity assay to quantitatively measure the compound's effect on cell viability and determine its potency (IC50).

-

A secondary mechanistic assay using a luciferase reporter to investigate the compound's impact on the NF-κB signaling pathway, a known target for similar scaffolds.[5]

These protocols are designed to be self-validating by incorporating essential controls and optimization steps, ensuring the generation of reliable and reproducible data.[6][7]

Principle of the Assays

Cell Viability/Cytotoxicity Assay

To determine the cytotoxic or anti-proliferative effects of 4-Nitrobenzofuran-2-carboxylic acid, we will employ a fluorescent-based assay using a reagent like CellTox™ Green. This assay utilizes a proprietary asymmetric cyanine dye that is excluded by the intact membranes of viable cells.[8] In the event of cytotoxicity, cell membranes become compromised, allowing the dye to enter and bind to the cellular DNA. This binding event leads to a substantial enhancement in fluorescence, which can be measured using a plate reader. The resulting fluorescent signal is directly proportional to the number of dead cells, providing a quantitative measure of cytotoxicity.[8]

NF-κB Luciferase Reporter Gene Assay

To investigate a potential mechanism of action, a dual-luciferase® reporter assay is employed.[9] This technique is a powerful tool for studying the regulation of gene expression.[10] In this system, cells are transfected with a plasmid containing the firefly luciferase gene under the control of a promoter with NF-κB response elements. If 4-Nitrobenzofuran-2-carboxylic acid inhibits the NF-κB pathway, the activation of this promoter (e.g., by a stimulus like TNF-α) will be reduced, leading to a decrease in firefly luciferase expression and a corresponding drop in luminescence.[11] A second plasmid, containing the Renilla luciferase gene driven by a constitutive promoter, is co-transfected to serve as an internal control.[11] This normalization corrects for variations in cell number and transfection efficiency, ensuring accurate and reliable data.[9]

Visualization of Experimental Approach

General Experimental Workflow

The overall process for evaluating the test compound involves sequential steps from initial cell culture preparation to final data analysis for two distinct but complementary assays.

Caption: General workflow for cytotoxicity and mechanistic evaluation.

Proposed Mechanism of Action

This diagram illustrates the hypothetical mechanism by which 4-Nitrobenzofuran-2-carboxylic acid may exert its cytotoxic effects, involving intracellular activation and subsequent interference with the NF-κB survival pathway.

Caption: Proposed mechanism involving reductive activation and NF-κB inhibition.

Materials and Reagents

| Item | Supplier Example |

| Cell Lines | |

| PC-3 (Prostate Cancer) or HCT15 (Colon Cancer) | ATCC |

| Reagents | |

| 4-Nitrobenzofuran-2-carboxylic acid | BenchChem |

| CellTox™ Green Cytotoxicity Assay | Promega |

| Dual-Luciferase® Reporter Assay System | Promega |

| pGL4.32[luc2P/NF-κB-RE/Hygro] Vector | Promega |

| pRL-TK Vector (Renilla) | Promega |

| Transfection Reagent (e.g., FuGENE® HD) | Promega |

| Tumor Necrosis Factor-alpha (TNF-α), human | R&D Systems |

| Dimethyl Sulfoxide (DMSO), cell culture grade | Sigma-Aldrich |

| Media & Buffers | |

| RPMI-1640 or DMEM | Gibco |

| Fetal Bovine Serum (FBS) | Gibco |

| Penicillin-Streptomycin Solution | Gibco |

| Dulbecco's Phosphate-Buffered Saline (DPBS) | Gibco |

| Equipment & Consumables | |

| 96-well clear bottom, black-walled plates | Corning |

| 96-well solid white plates (for luminescence) | Corning |

| Multichannel pipette | Eppendorf |

| Humidified CO2 Incubator (37°C, 5% CO2) | Thermo Fisher Scientific |

| Microplate reader (Fluorescence) | BioTek |

| Luminometer or Plate Reader with Luminescence | BMG Labtech |

Experimental Protocols

Protocol 1: Cytotoxicity Assay

This protocol details the steps to determine the dose-dependent cytotoxicity of the test compound.[12]

1. Cell Seeding: a. Culture cells (e.g., PC-3) in appropriate media until they reach 80-90% confluency. b. Harvest cells using standard trypsinization methods.[13] c. Perform a cell count and dilute the cell suspension to a pre-optimized density (e.g., 5,000 cells/well) in 100 µL of culture medium. d. Seed the cells into a 96-well clear-bottom, black-walled plate. e. Incubate the plate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[14]

2. Compound Preparation and Treatment: a. Prepare a 10 mM stock solution of 4-Nitrobenzofuran-2-carboxylic acid in DMSO. b. Perform serial dilutions of the stock solution in culture medium to create a range of working concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%. c. Prepare control wells:

- Vehicle Control: Medium with the same final concentration of DMSO.

- Untreated Control: Medium only.

- Maximum Lysis Control: A known cytotoxic agent or lysis buffer (added at the end). d. Carefully add 100 µL of the compound dilutions or controls to the appropriate wells, resulting in a final volume of 200 µL. e. Incubate the plate for 48 to 72 hours at 37°C, 5% CO2.

3. Assay Measurement: a. Equilibrate the plate and the CellTox™ Green reagent to room temperature. b. Prepare the assay reagent according to the manufacturer's protocol (typically a 1:500 dilution in assay buffer). c. Add 100 µL of the prepared reagent to each well. d. Mix gently by orbital shaking for 2 minutes and incubate for 15 minutes at room temperature, protected from light. e. Measure the fluorescence using a plate reader with appropriate filters (e.g., 485 nm excitation / 520 nm emission).

Protocol 2: NF-κB Reporter Gene Assay

This protocol assesses the compound's ability to inhibit TNF-α-induced NF-κB activity.[9]

1. Cell Seeding and Transfection: a. Seed cells (e.g., PC-3) in a 96-well solid white plate at a density that will result in ~80% confluency at the time of the assay. b. On the same day, co-transfect the cells with the pGL4.32 NF-κB firefly luciferase vector and the pRL-TK Renilla luciferase control vector at a ratio of 10:1 using a suitable transfection reagent. Follow the manufacturer's protocol. c. Incubate for 24 hours at 37°C, 5% CO2.

2. Compound Treatment and Stimulation: a. Prepare serial dilutions of 4-Nitrobenzofuran-2-carboxylic acid in culture medium as described in Protocol 1. b. Remove the transfection medium from the cells and replace it with 80 µL of fresh medium containing the compound dilutions or vehicle control. c. Pre-incubate the cells with the compound for 1-2 hours. d. Add 20 µL of TNF-α (at a pre-determined optimal concentration, e.g., 10 ng/mL) to all wells except the unstimulated control. e. Incubate for 18-24 hours at 37°C, 5% CO2.

3. Luminescence Measurement: a. Equilibrate the plate to room temperature. b. Following the Dual-Luciferase® Reporter Assay System protocol, add the Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luminescence (Signal 1).[15] c. Add the Stop & Glo® Reagent to each well. This quenches the firefly reaction and initiates the Renilla reaction. d. Measure the Renilla luminescence (Signal 2).[15]

Data Analysis and Interpretation

Cytotoxicity Data

-

Background Subtraction: Subtract the average fluorescence value of the "no cell" control wells from all other wells.

-

Calculate Percent Cytotoxicity:

-

% Cytotoxicity = 100 * (Experimental Value - Vehicle Control) / (Max Lysis Control - Vehicle Control)

-

-

Dose-Response Curve: Plot the % Cytotoxicity against the logarithm of the compound concentration.

-

IC50 Determination: Use a non-linear regression model (e.g., four-parameter logistic fit) to calculate the IC50 value, which is the concentration of the compound that causes 50% of the maximal cytotoxic response.

| Parameter | Description | Example Value |

| IC50 | Half-maximal inhibitory concentration | 15.2 µM |

| Hill Slope | Steepness of the dose-response curve | 1.1 |

| R² | Goodness of fit of the curve | 0.992 |

Reporter Gene Assay Data

-

Normalization: For each well, divide the firefly luminescence value by the Renilla luminescence value to get the Relative Response Ratio (RRR).

-

RRR = Firefly Luminescence / Renilla Luminescence

-

-

Calculate Percent Inhibition:

-

% Inhibition = 100 * [1 - (RRR of Treated Sample - RRR of Unstimulated Control) / (RRR of Stimulated Control - RRR of Unstimulated Control)]

-

-

Dose-Response and IC50: Plot the % Inhibition against the compound concentration and calculate the IC50 value as described for the cytotoxicity assay.

Troubleshooting

| Problem | Possible Cause | Solution |

| High well-to-well variability | Inconsistent cell seeding; Edge effects in the plate; Pipetting errors. | Ensure a single-cell suspension before seeding; Avoid using the outer wells of the plate; Calibrate pipettes regularly.[13] |

| Low signal in cytotoxicity assay | Insufficient incubation time; Low compound potency; Cells are resistant. | Increase incubation time (e.g., to 72 hours); Test higher compound concentrations; Use a more sensitive cell line. |

| Low signal in reporter assay | Low transfection efficiency; Inactive TNF-α stimulus. | Optimize transfection reagent-to-DNA ratio; Test a new aliquot of TNF-α and confirm its activity. |

| Compound precipitates in media | Poor solubility of the compound. | Prepare stock solution in 100% DMSO; Ensure final DMSO concentration is low and consistent across all wells. |

References

-

Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Available from: [Link]

-

Sartorius. Protocol IncuCyte® Cytotoxicity Assay. Sartorius. Available from: [Link]

-

SPT Labtech. The Complete Guide to Cell-Based Assays. SPT Labtech. Available from: [Link]

-

Bio-Rad. Cell Based Assays in Drug Development: Comprehensive Overview. Bio-Rad. Available from: [Link]

-

YouTube. Cytotoxicity Assay. YouTube. Available from: [Link]

-

Harvard Medical School. Cell-based assays. DRSC/TRiP Functional Genomics Resources & DRSC-BTRR. Available from: [Link]

-

Altogen Labs. ELISA and Cell-Based Assay Development (Cell Cycle, Viability). Altogen Labs. Available from: [Link]

-

Drug Discovery News. A guide for potency assay development of cell-based product candidates. Drug Discovery News. Available from: [Link]

-

Opentrons. Luciferase Reporter Assay in Molecular Biology. Opentrons. Available from: [Link]

-

ResearchGate. (PDF) SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. ResearchGate. Available from: [Link]

-

Indigo Biosciences. What are the Steps of a Reporter Gene Assay?. Indigo Biosciences. Available from: [Link]

-

Assay Genie. Dual Luciferase Reporter Assay Protocol. Assay Genie. Available from: [Link]

-

Royal Society of Chemistry. Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. Royal Society of Chemistry. Available from: [Link]

-

National Center for Biotechnology Information. Natural source, bioactivity and synthesis of benzofuran derivatives. PMC. Available from: [Link]

-

IJSDR. Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. IJSDR. Available from: [Link]

-

MedCrave online. Mini review on important biological properties of benzofuran derivatives. MedCrave online. Available from: [Link]

-

PubMed. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. PubMed. Available from: [Link]

-

PubMed. Evaluating the biological properties of synthetic 4-nitrophenyl functionalized benzofuran derivatives with telomeric DNA binding and antiproliferative activities. PubMed. Available from: [Link]

-

MDPI. 5-(4-Nitrophenyl)furan-2-carboxylic Acid. MDPI. Available from: [Link]

-

PubMed. Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy. PubMed. Available from: [Link]

-

RSC Publishing. Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. Available from: [Link]

-

MDPI. Protein Binding of Benzofuran Derivatives: A CD Spectroscopic and In Silico Comparative Study of the Effects of 4-Nitrophenyl Functionalized Benzofurans and Benzodifurans on BSA Protein Structure. MDPI. Available from: [Link]

-

ResearchGate. Novel Derivative of Benzofuran Induces Cell Death Mostly by G2/M Cell Cycle Arrest through p53-dependent Pathway but Partially by Inhibition of NF- B. ResearchGate. Available from: [Link]

Sources

- 1. medcraveonline.com [medcraveonline.com]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Evaluating the biological properties of synthetic 4-nitrophenyl functionalized benzofuran derivatives with telomeric DNA binding and antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]

- 7. Cell-based assays | DRSC/TRiP Functional Genomics Resources & DRSC-BTRR [fgr.hms.harvard.edu]

- 8. CellTox™ Green Cytotoxicity Assay Protocol [promega.com]

- 9. opentrons.com [opentrons.com]

- 10. indigobiosciences.com [indigobiosciences.com]

- 11. promega.com [promega.com]

- 12. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 13. m.youtube.com [m.youtube.com]

- 14. sartorius.com [sartorius.com]

- 15. assaygenie.com [assaygenie.com]

Application Note: High-Fidelity Fluorescence Labeling & Sensing with Nitrobenzofuran Derivatives

This Application Note is designed for researchers and drug development professionals. It addresses the use of 4-Nitrobenzofuran-2-carboxylic acid and its functional analog, the widely used 7-Nitrobenzofurazan-4-carboxylic acid (NBD-COOH) .

Executive Summary & Chemical Identity

In the field of fluorescence microscopy and bio-conjugation, nomenclature precision is critical. While 4-Nitrobenzofuran-2-carboxylic acid (CAS 69604-06-4) exists as a chemical building block, the vast majority of "fluorescent probe" applications in this class refer to its structural analog: 7-Nitrobenz-2-oxa-1,3-diazole-4-carboxylic acid (commonly abbreviated as NBD-COOH ).

This guide addresses both, but prioritizes NBD-COOH due to its dominance in peptide labeling and membrane dynamics, while positioning the Nitrobenzofuran core as a specialized scaffold for hypoxia (nitroreductase) sensing.

Chemical Distinction

| Feature | NBD-COOH (The Standard Probe) | 4-Nitrobenzofuran-2-carboxylic acid |

| Core Structure | Benzoxadiazole (N-O-N ring) | Benzofuran (O-C-C ring) |

| Fluorescence | Highly Fluorescent (Green/Yellow) | Weak/Non-fluorescent (until reduced) |

| Primary Use | Labeling Amines, Lipids, Peptides | Precursor for "Turn-On" Hypoxia Probes |

| Excitation/Emission | 465 nm / 540 nm | ~360 nm / ~450 nm (post-reduction) |

Mechanism of Action

The NBD Fluorophore (Solvatochromism)

NBD-COOH functions via an intramolecular charge transfer (ICT) mechanism. It is solvatochromic , meaning its fluorescence quantum yield and emission maximum are highly sensitive to the polarity of the environment.

-

Aqueous Buffer: Low fluorescence (self-quenching/water quenching).

-

Hydrophobic Environment (Membranes/Protein Pockets): High fluorescence intensity.

-

Application: This makes NBD ideal for studying ligand binding, membrane fusion, and lipid trafficking.

The Nitrobenzofuran "Turn-On" Switch (Reductase Sensing)

The 4-nitrobenzofuran core often acts as a fluorogenic probe. The electron-withdrawing nitro group (

Figure 1: Dual mechanisms of action. Top: NBD-COOH environmental sensing. Bottom: Nitrobenzofuran enzymatic activation.